molecular formula C45H50O10 B1463440 Dimethoxypillar[5]arene CAS No. 1188423-16-6

Dimethoxypillar[5]arene

Cat. No.: B1463440
CAS No.: 1188423-16-6
M. Wt: 750.9 g/mol
InChI Key: HJDHAGKELBPBLT-UHFFFAOYSA-N
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Description

Dimethoxypillar[5]arene is a useful research compound. Its molecular formula is C45H50O10 and its molecular weight is 750.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Title: Mechanism of Action of Dimethoxypillar5arene

1. Target of Action Dimethoxypillar5arene, also known as DMP5, is a type of pillar[n]arene, which are the fifth generation of host macrocycles . The primary targets of DMP5 are certain guest molecules, towards which it displays host-guest binding properties .

2. Mode of Action The interaction between DMP5 and its targets involves host-guest binding and stimuli-responsive behavior . DMP5 can form a host-guest recognition motif with a photosensitive azastilbene derivative, which is a neutral guest . This interaction is driven by certain forces, which have been investigated using a series of analogous neutral guest molecules .

3. Biochemical Pathways The host-guest interaction between DMP5 and the azastilbene guest leads to the formation of a 2pseudorotaxane . This pseudorotaxane can then be used to construct a polypseudorotaxane via metal coordination . These processes are part of the broader field of supramolecular chemistry, which involves the study of entities formed by the association of two or more chemical species held together by intermolecular forces .

5. Result of Action The result of DMP5’s action is the construction of various advanced supramolecular architectures . These architectures have potential applications in areas such as the fabrication of polypseudorotaxanes .

6. Action Environment The action of DMP5 is influenced by environmental factors. For instance, the stability of the complexes it forms is heavily affected by the nature of the solvent . Furthermore, the host-guest interaction between DMP5 and the azastilbene guest is thermodynamically spontaneous and exothermic , indicating that it is favored under conditions of low temperature and high entropy.

Biochemical Analysis

Biochemical Properties

Dimethoxypillar[5]arene plays a crucial role in biochemical reactions, primarily through its host-guest interactions. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π interactions . For instance, this compound has been shown to bind with azastilbene derivatives, forming polypseudorotaxanes through metal coordination . This binding behavior is essential for the construction of advanced supramolecular architectures.

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types, including cancer cells and normal cells. For example, this compound can alter the expression of specific genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with biomolecules, inhibit or activate enzymes, and regulate gene expression. At the molecular level, this compound forms host-guest complexes with target molecules, stabilizing or destabilizing their structures . This binding can inhibit the activity of certain enzymes or enhance the function of others, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its structure and activity over extended periods . It can undergo degradation in the presence of certain environmental factors, such as extreme pH or high temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as enhancing cell function and promoting tissue repair . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By influencing these pathways, this compound can alter the production and utilization of energy within cells, impacting overall cellular metabolism. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . For example, this compound can bind to membrane transporters, enabling its uptake into cells and subsequent distribution to target organelles. This targeted transport and distribution are crucial for the compound’s activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the nucleus, cytoplasm, or other cellular structures, depending on the nature of its interactions with biomolecules . This localization is essential for its activity, as it allows this compound to interact with specific targets and modulate their function. For instance, its presence in the nucleus can influence gene expression, while its localization to the mitochondria can impact cellular metabolism.

Properties

IUPAC Name

4,9,14,19,24,26,28,30,32,34-decamethoxyhexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriaconta-1(25),3(35),4,6(34),8(33),9,11(32),13(31),14,16(30),18,20,23,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50O10/c1-46-36-16-27-12-29-19-41(51-6)31(21-40(29)50-5)14-33-23-45(55-10)35(25-44(33)54-9)15-34-24-42(52-7)32(22-43(34)53-8)13-30-20-38(48-3)28(18-39(30)49-4)11-26(36)17-37(27)47-2/h16-25H,11-15H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHAGKELBPBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CC3=CC(=C(CC4=CC(=C(CC5=C(C=C(CC6=C(C=C(C2)C(=C6)OC)OC)C(=C5)OC)OC)C=C4OC)OC)C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188423-16-6
Record name Dimethoxypillar[5]arene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is dimethoxypillar[5]arene (1,4-dimethoxypillar[5]arene) and how does it interact with guest molecules?

A1: 1,4-Dimethoxypillar[5]arene (DMP[5]A) is a macrocyclic host molecule belonging to the pillar[n]arene family. It consists of five 1,4-dimethoxybenzene units linked by methylene bridges at the 2,5-positions, forming a rigid, electron-rich cavity. DMP[5]A interacts with guest molecules primarily through non-covalent interactions like CH-π, π-π, and cation-π interactions within its cavity. The size and shape complementarity between the host cavity and the guest molecule play a crucial role in the binding affinity and selectivity. [, , , ]

Q2: Can you provide some examples of guest molecules that bind with DMP[5]A?

A2: DMP[5]A demonstrates binding affinity for a variety of guests including alkanes, alkyl derivatives of ammonium salts, azastilbenes, and certain "solvent" molecules. The selectivity and strength of binding are influenced by factors such as guest size, shape, and electronic properties. [, , , , , , ]

Q3: What is the molecular formula and weight of DMP[5]A?

A3: The molecular formula of DMP[5]A is C30H30O10. Its molecular weight is 546.56 g/mol. []

Q4: How stable is DMP[5]A under various conditions?

A4: While specific stability data under different conditions is limited in the provided research, DMP[5]A has been successfully used in various organic solvents like chloroform, dichloromethane, and tetrachloroethane, suggesting good stability in these media. [, , , , , , ]

Q5: What are some applications of DMP[5]A based on its host-guest properties?

A5: DMP[5]A has been explored for applications like the development of chemical sensors for ions and small molecules, construction of supramolecular polymers and gels, and as a component in organic electronic materials. [, , , , ]

Q6: Have computational methods been used to study DMP[5]A and its complexes?

A6: Yes, computational techniques like DFT calculations have been employed to investigate the binding geometries, energies, and driving forces behind DMP[5]A host-guest complexes. These studies help understand the structural factors governing complexation and guide the design of new host molecules with improved properties. [, ]

Q7: How does modifying the structure of DMP[5]A affect its binding properties?

A7: Introducing different functional groups onto the DMP[5]A scaffold can significantly alter its binding affinity and selectivity. For example, adding a phosphoryl group has been shown to enhance binding with alcohols and diols compared to unmodified DMP[5]A. Similarly, incorporating a urea unit into a DMP[5]A derivative leads to stronger complexation with ammonium salts. [, ]

Q8: What analytical techniques are commonly used to study DMP[5]A and its host-guest complexes?

A8: A variety of analytical techniques are employed, including:

  • NMR Spectroscopy: Provides information about complex formation, binding stoichiometry, and changes in the chemical environment upon complexation. [, , , ]
  • ESI-MS: Confirms complex formation and provides information on the mass of the complex. [, ]
  • X-ray Crystallography: Reveals the solid-state structure of DMP[5]A and its complexes, providing detailed information about the binding geometry. [, ]
  • Fluorescence Spectroscopy: Used to study binding events by monitoring changes in fluorescence intensity or wavelength upon complexation. [, , ]
  • Electrochemical techniques: Used to study the electrochemical behavior of DMP[5]A and its potential for applications in sensors and electronic materials. [, ]

Q9: What are the future directions and challenges in DMP[5]A research?

A9: While DMP[5]A shows great promise in various fields, further research is needed to:

  • Address the environmental impact and develop sustainable practices for the synthesis and utilization of DMP[5]A. [, ]

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